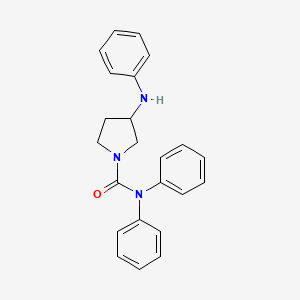
N-(2-(2-(2-(Allyloxy)benzylidene)hydrazino)-2-oxoethyl)-3-bromobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(2-(2-(Allyloxy)benzylidene)hydrazino)-2-oxoethyl)-3-bromobenzamide is a chemical compound with the following properties:
Linear Formula: CHClNO
CAS Number: 880071-10-3
Molecular Weight: 392.245 g/mol
Vorbereitungsmethoden
Synthetic Routes:: The synthesis of this compound involves the condensation of an aldehyde (allyloxybenzaldehyde) with a hydrazine derivative (2,5-dichlorophenylhydrazine) under appropriate conditions. The reaction proceeds through the formation of a Schiff base. Here’s a simplified representation of the synthetic route:
Allyloxybenzaldehyde+2,5-Dichlorophenylhydrazine→this compound
Analyse Chemischer Reaktionen
Reactions::
Oxidation: The compound may undergo oxidation reactions.
Reduction: Reduction reactions are possible.
Substitution: Substitution reactions can occur at various positions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO) or chromic acid (HCrO).
Reduction: Reducing agents like sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH).
Substitution: Various halogenating agents (e.g., bromine, chlorine).
Major Products:: The specific products formed during these reactions would depend on reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
This compound finds applications in:
Chemistry: As a versatile building block for the synthesis of other compounds.
Biology: Potential use in drug discovery and bioconjugation.
Medicine: Investigated for its pharmacological properties.
Industry: Limited applications due to its rarity.
Wirkmechanismus
The exact mechanism by which this compound exerts its effects remains an area of ongoing research. It likely interacts with specific molecular targets or pathways, but further studies are needed to elucidate these details.
Vergleich Mit ähnlichen Verbindungen
While detailed comparisons are scarce, this compound’s unique structure sets it apart. Similar compounds include:
2-(((2-(2-(Allyloxy)-5-Br-benzylidene)hydrazino)(oxo)ac)amino)-N…: (CAS Number: 880062-98-6)
Remember that this compound’s rarity contributes to the limited information available
Eigenschaften
CAS-Nummer |
767335-57-9 |
|---|---|
Molekularformel |
C19H18BrN3O3 |
Molekulargewicht |
416.3 g/mol |
IUPAC-Name |
3-bromo-N-[2-oxo-2-[(2E)-2-[(2-prop-2-enoxyphenyl)methylidene]hydrazinyl]ethyl]benzamide |
InChI |
InChI=1S/C19H18BrN3O3/c1-2-10-26-17-9-4-3-6-15(17)12-22-23-18(24)13-21-19(25)14-7-5-8-16(20)11-14/h2-9,11-12H,1,10,13H2,(H,21,25)(H,23,24)/b22-12+ |
InChI-Schlüssel |
ZTDGRWMIWURDJT-WSDLNYQXSA-N |
Isomerische SMILES |
C=CCOC1=CC=CC=C1/C=N/NC(=O)CNC(=O)C2=CC(=CC=C2)Br |
Kanonische SMILES |
C=CCOC1=CC=CC=C1C=NNC(=O)CNC(=O)C2=CC(=CC=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N'-[(E)-(4-tert-butylphenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11998400.png)





![2-(4-bromo-2-cyanophenoxy)-N'-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11998459.png)
![4-{[(E)-(4-ethoxyphenyl)methylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11998465.png)



![Acetamide, n-[1-(4-nitrobenzoyl)ethenyl]-](/img/structure/B11998483.png)
![N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide](/img/structure/B11998495.png)
